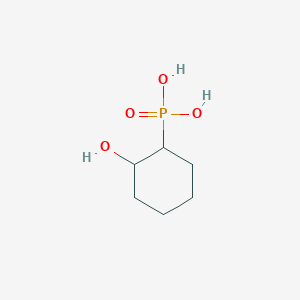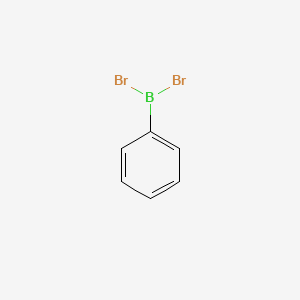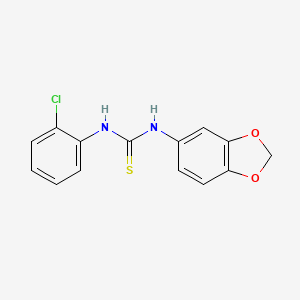
(2-Hydroxycyclohexyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxycyclohexyl)phosphonic acid is an organophosphorus compound characterized by a cyclohexane ring substituted with a hydroxyl group and a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxycyclohexyl)phosphonic acid typically involves the reaction of cyclohexanone with a phosphorous reagent. One common method is the Michaelis-Arbuzov reaction, where cyclohexanone reacts with a trialkyl phosphite in the presence of a halogenating agent to form the desired phosphonic acid . Another method involves the addition of phosphorous acid to cyclohexene oxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs the McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis . This method is favored for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Hydroxycyclohexyl)phosphonic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted cyclohexyl phosphonic acids.
Applications De Recherche Scientifique
(2-Hydroxycyclohexyl)phosphonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Hydroxycyclohexyl)phosphonic acid involves its interaction with biological molecules, particularly enzymes. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to act as a competitive inhibitor of enzymes that utilize phosphate esters as substrates . This interaction can disrupt normal enzyme function and lead to various biological effects.
Comparaison Avec Des Composés Similaires
- (2-Hydroxyethyl)phosphonic acid
- (2-Hydroxypropyl)phosphonic acid
- (2-Hydroxybutyl)phosphonic acid
Comparison: (2-Hydroxycyclohexyl)phosphonic acid is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to its linear counterparts. This structural difference can influence its reactivity and interaction with biological molecules, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
550299-56-4 |
|---|---|
Formule moléculaire |
C6H13O4P |
Poids moléculaire |
180.14 g/mol |
Nom IUPAC |
(2-hydroxycyclohexyl)phosphonic acid |
InChI |
InChI=1S/C6H13O4P/c7-5-3-1-2-4-6(5)11(8,9)10/h5-7H,1-4H2,(H2,8,9,10) |
Clé InChI |
UYKPJZCJGSRCFI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14157592.png)





![3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B14157638.png)
![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)

![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)

![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)
![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)
